3-(2,4-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-30-17-4-5-18(22(14-17)31-2)19-13-16-3-6-21(28)20(23(16)32-24(19)29)15-26-9-7-25(8-10-26)11-12-27/h3-6,13-14,27-28H,7-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSUXMGSSHJLTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCN(CC4)CCO)OC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dimethoxybenzoyl chloride and an appropriate Lewis acid catalyst like aluminum chloride.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction, where the chromen-2-one derivative is reacted with 1-(2-hydroxyethyl)piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(2,4-dimethoxyphenyl)-7-oxo-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one.
Reduction: Formation of 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydrochromen-2-one.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study highlighted its effectiveness against breast cancer cells by promoting cell cycle arrest and apoptosis via the p53 pathway .
- Antioxidant Activity :
- Neuroprotective Effects :
- Anti-inflammatory Activity :
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound activated apoptotic pathways, leading to increased caspase activity and DNA fragmentation.
| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 20 |
| 20 | 50 | 45 |
Case Study 2: Neuroprotective Effects
In a model of oxidative stress induced by hydrogen peroxide in neuronal cell lines, treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels and an increase in cell viability compared to untreated controls.
| Treatment | ROS Levels (µM) | Cell Viability (%) |
|---|---|---|
| Control | 30 | 40 |
| Compound (10 µM) | 15 | 70 |
| Compound (20 µM) | 5 | 85 |
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key analogs and their distinguishing features are summarized below:
Key Observations:
- Position 3 Substituents : The benzothiazole and thiazole derivatives (e.g., compounds from ) exhibit higher yields (58–64%) compared to the 4-methoxyphenyl analog (27% yield) . Aromatic heterocycles may enhance synthetic accessibility.
- Position 8 Flexibility: The hydroxyethyl-piperazine side chain (common in target compound and analogs ) likely improves water solubility compared to non-polar substituents like methylpiperidinyl .
- Melting Points : Thiazole-containing analogs show higher melting points (~157–208°C), suggesting greater crystallinity, whereas methoxy-substituted derivatives have lower melting points .
Computational and Structural Insights
- DFT Studies : A related compound, 7-hydroxy-8-[(4-methylpiperazinyl)methyl]-2H-chromen-2-one , was optimized using DFT/B3LYP methods, revealing bond length and angle deviations <1% from X-ray data. This suggests that substituents at position 8 minimally distort the core chromen-2-one structure .
- Docking Simulations : Molecular docking of the benzothiazole analog () into G-quadruplex grooves emphasizes the importance of the hydroxyethyl-piperazine side chain in stabilizing ligand-DNA interactions .
Biological Activity
The compound 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one , also known by its CAS number 859668-94-3, is a synthetic derivative of coumarin. This compound is characterized by a unique structural framework that includes a chromen-2-one core, a 2,4-dimethoxyphenyl group, and a piperazine moiety. Its diverse biological activities have garnered interest in pharmacological research, particularly in cancer therapy and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula of the compound is . The structure can be described as follows:
- Chromen-2-one Core : A bicyclic structure that contributes to the compound's biological activity.
- 2,4-Dimethoxyphenyl Group : Enhances lipophilicity and bioactivity.
- Piperazine Moiety : Known for its role in enhancing pharmacological properties.
Table 1: Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 859668-94-3 |
| Molecular Formula | C24H28N2O6 |
| Molecular Weight | 428.49 g/mol |
Anticancer Properties
Research indicates that coumarin derivatives exhibit significant anticancer activity. The specific compound under discussion has shown potential in various cancer cell lines.
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
- It potentially disrupts mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production, which is crucial for triggering cell death pathways.
-
In Vitro Studies :
- Studies on A549 lung cancer cells demonstrated that this compound can inhibit cell proliferation and induce G1 phase arrest, suggesting its potential as a chemotherapeutic agent .
- Another study indicated that it could enhance the cytotoxic effects when combined with other chemotherapeutic agents, showing synergistic effects .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which may be attributed to its ability to inhibit cyclooxygenase (COX) enzymes:
- COX Inhibition : Preliminary data suggest that it may selectively inhibit COX-II, leading to reduced inflammatory responses without significant gastrointestinal side effects .
Other Biological Activities
Further investigations have highlighted additional biological activities:
- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its antioxidant properties, helping to scavenge free radicals.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis, inhibits proliferation | , |
| Anti-inflammatory | Inhibits COX-II activity | |
| Antioxidant | Scavenges free radicals |
Case Study 1: Anticancer Efficacy in A549 Cells
In a controlled laboratory setting, the efficacy of the compound was tested against A549 lung cancer cells. The results indicated:
- Cell Viability : A significant reduction in cell viability was observed at concentrations above 50 µM.
- Mechanism Insights : Flow cytometry analysis revealed an increase in apoptotic cells, confirming induction of programmed cell death.
Case Study 2: Synergistic Effects with Other Agents
A combination therapy study was conducted where this compound was paired with standard chemotherapeutics. The findings showed:
- Enhanced cytotoxicity compared to either agent alone.
- Improved survival rates in treated models compared to controls.
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?
The compound can be synthesized via multi-step reactions involving Mannich reactions or nucleophilic substitutions. For example:
- Mannich Reaction : Introduce the piperazinylmethyl group by reacting 7-hydroxycoumarin derivatives with formaldehyde and 4-(2-hydroxyethyl)piperazine under reflux in ethanol .
- Substitution : Replace halogen or hydroxyl groups with the 2,4-dimethoxyphenyl moiety via nucleophilic aromatic substitution (e.g., using K₂CO₃ in DMF at 80°C) . Optimization includes monitoring reaction progress with TLC, adjusting stoichiometry (e.g., 1:1.2 molar ratio for amine reagents), and purifying via recrystallization (acetone/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) .
Q. What spectroscopic methods are critical for confirming the molecular structure?
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions. For example, the 7-hydroxy group appears as a singlet at δ ~10 ppm, while the piperazine protons resonate at δ 2.5–3.5 ppm .
- LC-MS : Verify molecular weight (e.g., [M+H]⁺ at m/z 438.0) and purity .
- IR Spectroscopy : Identify functional groups like hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) .
Q. How should researchers handle purification challenges due to polar functional groups?
- Use gradient elution in column chromatography (e.g., CH₂Cl₂ to CH₂Cl₂:MeOH 85:15) to separate polar intermediates.
- Recrystallize from acetone/water mixtures to remove unreacted amines or salts .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of the piperazinylmethyl group to the chromenone ring .
- Validate with X-ray crystallography : Use SHELX software for structure refinement. Crystallize the compound in acetone/hexane and compare bond lengths/angles with DFT calculations .
Q. What strategies are effective for studying structure-activity relationships (SAR) in kinase inhibition?
- Substituent Modification : Synthesize analogs (e.g., replacing the benzothiazole group with thiazole or phenyl) and test ATR kinase inhibition via IC₅₀ assays .
- Computational Docking : Use AutoDock Vina to model interactions with the ATP-binding pocket of ATR kinase. Compare docking scores with experimental IC₅₀ values .
Q. What in vitro models are suitable for evaluating anticancer potential, and how should controls be designed?
- Cell Lines : Use ATR-dependent cancer cells (e.g., HCT-116 or HeLa) with wild-type vs. ATR-knockout isogenic pairs.
- Controls : Include positive controls (e.g., VE-821, a known ATR inhibitor) and vehicle (DMSO) .
- Dose-Response : Test concentrations from 0.1–100 µM, and measure apoptosis via Annexin V/PI staining .
Q. How can computational chemistry predict binding affinity with ATR kinase?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns using GROMACS. Analyze hydrogen bonding (e.g., between the chromenone carbonyl and Lysine residues) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to guide synthetic prioritization .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions for piperazine reactions to avoid side products .
- Data Validation : Cross-validate elemental analysis (e.g., C: 63.14%, H: 5.30%) with combustion analysis .
- Ethical Reporting : Disclose negative results (e.g., low solubility in PBS) to guide formulation studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
